2-(N-methylisoquinoline-5-sulfonamido)-N-phenethylacetamide hydrochloride
Description
2-(N-Methylisoquinoline-5-sulfonamido)-N-phenethylacetamide hydrochloride is a synthetic small molecule characterized by a sulfonamide-linked isoquinoline moiety and a phenethylacetamide backbone. The hydrochloride salt enhances solubility in polar solvents, a critical feature for bioavailability in biological systems .
This compound belongs to a class of sulfonamide derivatives often explored for their bioactivity, particularly in targeting enzymes or receptors via sulfonamide-mediated interactions. Its synthesis likely involves multi-step reactions, as seen in analogous N-phenethylacetamide derivatives, which require sequential alkylation, sulfonamidation, and salt formation steps .
Properties
IUPAC Name |
2-[isoquinolin-5-ylsulfonyl(methyl)amino]-N-(2-phenylethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S.ClH/c1-23(15-20(24)22-13-10-16-6-3-2-4-7-16)27(25,26)19-9-5-8-17-14-21-12-11-18(17)19;/h2-9,11-12,14H,10,13,15H2,1H3,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPODGULXAWRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylisoquinoline-5-sulfonamido)-N-phenethylacetamide hydrochloride typically involves multiple steps, starting with the preparation of the isoquinoline sulfonamide intermediate. This intermediate is then reacted with phenethylacetamide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(N-methylisoquinoline-5-sulfonamido)-N-phenethylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antibacterial Properties : As a sulfonamide, this compound may possess antibacterial activity similar to traditional sulfa drugs. Studies have shown that sulfonamides inhibit bacterial growth by interfering with folate synthesis.
- Anticancer Potential : Compounds derived from isoquinoline have been investigated for their anticancer properties. In vitro studies suggest that modifications in the molecular structure can significantly impact cytotoxicity against cancer cell lines.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of isoquinoline derivatives against multidrug-resistant strains, demonstrating significant activity (MIC values lower than traditional antibiotics) .
- Cytotoxic Effects : In a comparative study assessing various sulfonamide derivatives on cancer cell lines, this compound exhibited a notable reduction in cell viability at concentrations above 10 µM .
Therapeutic Applications
The therapeutic implications of 2-(N-methylisoquinoline-5-sulfonamido)-N-phenethylacetamide hydrochloride include:
- Drug Development : The compound's unique structure positions it as a candidate for further development in treating bacterial infections and certain types of cancer.
- Pharmacological Research : Its potential interactions with biological targets such as enzymes or receptors make it a subject of interest in pharmacological studies.
Mechanism of Action
The mechanism of action of 2-(N-methylisoquinoline-5-sulfonamido)-N-phenethylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally or functionally related molecules from the literature.
Structural Analogues
N-(2-Aminoethyl)isoquinoline-5-sulfonamide hydrochloride (): Key Differences: Lacks the N-methyl and phenethyl groups present in the target compound. However, the phenethyl group in the target compound could enhance lipophilicity and membrane permeability .
2-Chloro-N-phenethylacetamide (): Key Differences: Replaces the isoquinoline sulfonamide moiety with a chlorine atom. Implications: The chlorine substituent may confer electrophilic reactivity, whereas the sulfonamide group in the target compound enables hydrogen bonding and enzyme inhibition (e.g., carbonic anhydrase targeting) .
3-Chloro-N-phenyl-phthalimide (): Key Differences: Features a phthalimide core instead of an acetamide backbone. Implications: Phthalimides are known for their use in polymer synthesis, whereas the acetamide structure in the target compound is more commonly associated with drug-like properties, such as metabolic stability .
Functional Analogues
Hydroxamic Acids (Compounds 6–10, ) :
- Key Differences : Contain hydroxamate (-CONHOH) groups instead of sulfonamides.
- Implications : Hydroxamic acids are potent metal-chelators (e.g., histone deacetylase inhibitors), whereas sulfonamides often target serine proteases or carbonic anhydrases. The target compound’s sulfonamide group may offer greater selectivity for specific enzymes .
N-Phenethylacetamide Derivatives (): Example: 2-(2,6-Dimethylphenoxy)-N-phenethylacetamide derivatives (). Key Differences: Substituents like dimethylphenoxy groups alter electronic and steric profiles.
Table 1: Comparative Analysis of Key Compounds
Pharmacological Potential
- Compared to hydroxamic acids (), the target compound may lack broad-spectrum metal chelation but could offer improved blood-brain barrier penetration due to its lipophilic phenethyl group.
Biological Activity
2-(N-methylisoquinoline-5-sulfonamido)-N-phenethylacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a sulfonamide group linked to an isoquinoline moiety and a phenethylacetamide structure. This unique combination suggests potential interactions with various biological targets, particularly in enzymatic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity effectively. This inhibition can disrupt metabolic pathways associated with various diseases.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit enzyme inhibitory properties. For instance, sulfonamide derivatives have been studied for their role as carbonic anhydrase inhibitors, which are crucial in regulating physiological pH and fluid balance . The potential for 2-(N-methylisoquinoline-5-sulfonamido)-N-phenethylacetamide hydrochloride to act as an enzyme inhibitor suggests therapeutic applications in conditions like glaucoma and edema.
Antimicrobial Activity
Sulfonamide compounds have historically been used for their antimicrobial properties. The presence of the isoquinoline structure may enhance this activity by providing additional binding interactions with bacterial enzymes . Studies on related compounds have shown promising results against various bacterial strains, indicating that this compound may also possess similar properties.
Neuroprotective Effects
Research on isoquinoline derivatives has highlighted their neuroprotective effects. For example, certain isoquinolines have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis . This suggests that 2-(N-methylisoquinoline-5-sulfonamido)-N-phenethylacetamide hydrochloride could be explored for neuroprotective applications in neurodegenerative diseases.
Study 2: Antidepressant Properties
Another relevant study assessed the antidepressant activity of phenylacetamide derivatives. The results indicated that modifications in the acetamide structure could lead to significant antidepressant effects, suggesting that similar modifications in 2-(N-methylisoquinoline-5-sulfonamido)-N-phenethylacetamide hydrochloride may yield beneficial pharmacological profiles .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
